molecular formula C9H10BrFO B1523519 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene CAS No. 1254211-85-2

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

Cat. No.: B1523519
CAS No.: 1254211-85-2
M. Wt: 233.08 g/mol
InChI Key: QONMBCKMZUHDQJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemoselectivity in Carbonylation Reactions : A study by Boyarskiy et al. (2010) discusses the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. This process is significant for the synthesis of various fluorobenzoic acid derivatives, indicating the robustness of the fluorine substituents in these compounds (Boyarskiy et al., 2010).

  • Bifunctional Electrolyte Additive for Lithium-Ion Batteries : Zhang Qian-y (2014) researched 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries. This additive shows potential in enhancing the thermal stability and reducing the flammability of lithium-ion batteries, without affecting their normal cycle performance (Zhang Qian-y, 2014).

  • Monitoring Aldol Reactions : Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring the progress of aldol reactions through increased fluorescence. This research highlights the application of specific fluorobenzenes in chemical reaction monitoring (Guo & Tanaka, 2009).

  • Preparation of Sterically Protected Diphosphene : Toyota et al. (2003) utilized a bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, in the preparation of diphosphene and fluorenylidenephosphine. This study focuses on the electronic perturbation effects of the methoxy group in such systems (Toyota et al., 2003).

  • Organometallic Chemistry and Catalysis : Pike et al. (2017) discuss the increasing use of fluorobenzenes, such as fluorobenzene and 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. Their study highlights the role of fluorine substituents in reducing the ability of these compounds to donate π-electron density, making them useful in various chemical reactions (Pike et al., 2017).

  • Synthesis of Fluorinated Benzophenones : Woydziak et al. (2012) synthesized fluorinated benzophenones using a process that involved nucleophilic aromatic substitution reactions. This research provides insights into accessing a variety of fluorinated fluorophores with potential applications in spectroscopy and photostability enhancement (Woydziak et al., 2012).

Properties

IUPAC Name

1-(2-bromoethyl)-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONMBCKMZUHDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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